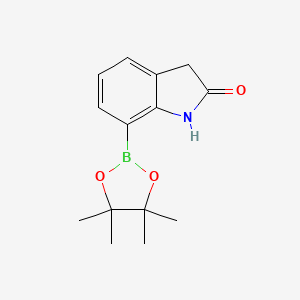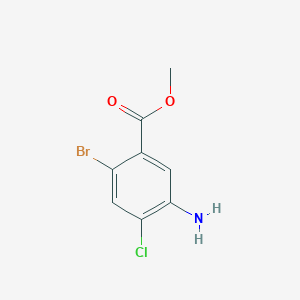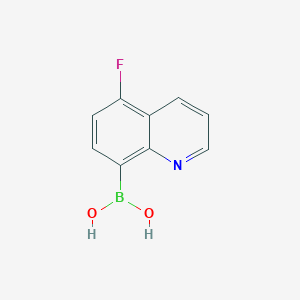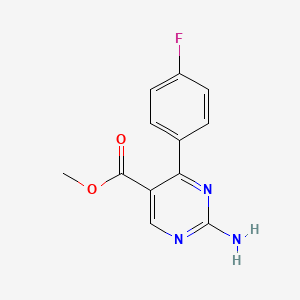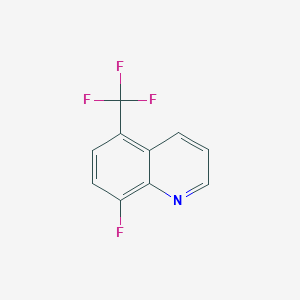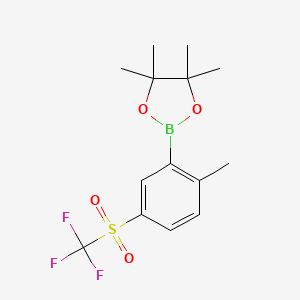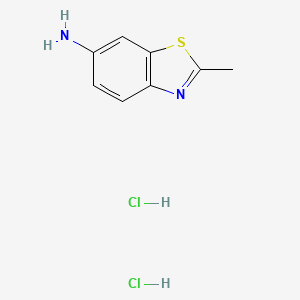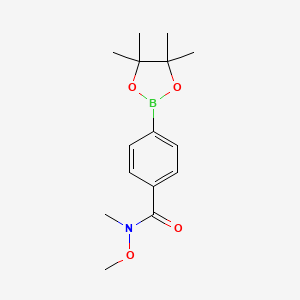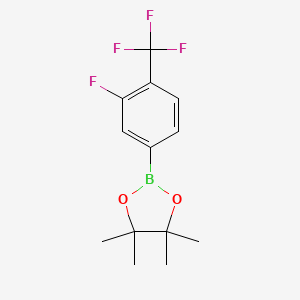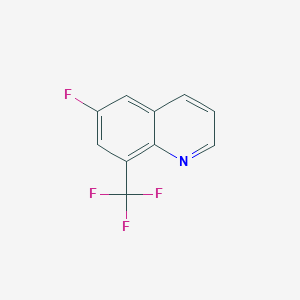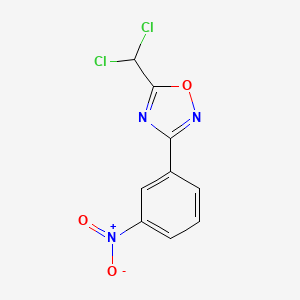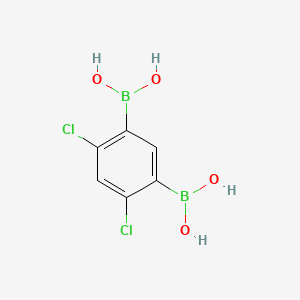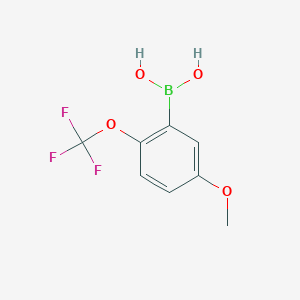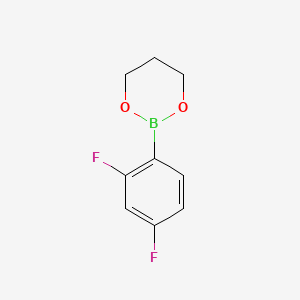
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid
説明
“3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” is an organic compound with the molecular formula C11H7FN2O3. It is a derivative of pyrazine-2-carboxylic acid, which is the active metabolite of the antitubercular drug pyrazinamide .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a fluorophenoxy group . The molecular weight is 234.18 g/mol.科学的研究の応用
Antitumor Applications
- Pyrazine Sorafenib Analogs : A series of sorafenib analogs, including pyrazine variants, have been synthesized and evaluated for their antitumor properties. These compounds have demonstrated strong antiproliferative activity against various cancer cell lines. For instance, 5-/4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic acid (4-chloro-3-trifluoromethylphenyl)-amide (6g) exhibited significant activity, comparable to sorafenib, a known cancer treatment drug (Rajić Džolić et al., 2016).
Antimycobacterial and Antifungal Applications
- 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids : These compounds, designed as derivatives of pyrazinoic acid (an active form of pyrazinamide, an antitubercular drug), showed promising antimycobacterial activity. For example, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) and Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) demonstrated high efficacy against Mycobacterium tuberculosis (Semelková et al., 2017).
Agricultural and Environmental Applications
- Herbicides and Abiotic Elicitors : Substituted N-phenylpyrazine-2-carboxamides were synthesized and evaluated as herbicides and abiotic elicitors. These compounds showed potential in inhibiting photosynthesis and impacting the growth of algae and plants, indicating their utility in agricultural and environmental contexts (Doležal et al., 2007).
Photovoltaic Applications
- Polymer Photovoltaic Devices : Research on polymer-based photovoltaic devices incorporated 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine and 3-hexylthiophene units to decrease band-gap. This study suggests the potential of pyrazine derivatives in the development of advanced solar energy technologies (Li et al., 2010).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Synthon Analysis : The carboxylic acid-pyridine supramolecular synthon in pyrazinecarboxylic acids has been analyzed for its implications in crystal engineering. This research provides insights into molecular features that can be harnessed for designing new materials with specific properties (Vishweshwar et al., 2002).
Fluorescence and Luminescence Studies
- Fluorophore Identification : In a study focusing on ampicillin degradation, a fluorescent impurity was identified as 2‐hydroxy‐3‐phenyl‐pyrazine, suggesting the potential use of pyrazine derivatives in fluorescence-based applications (Lebelle et al., 1979).
特性
IUPAC Name |
3-(3-fluorophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)17-10-9(11(15)16)13-4-5-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJASGXXRSKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



